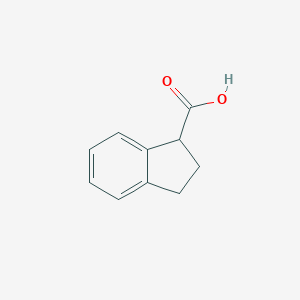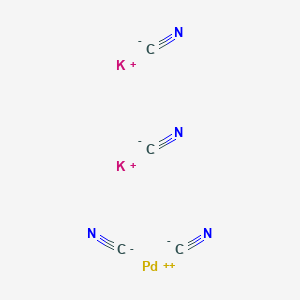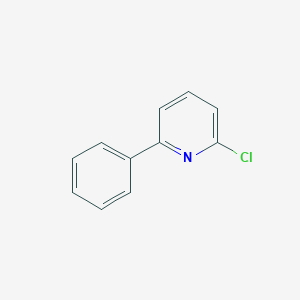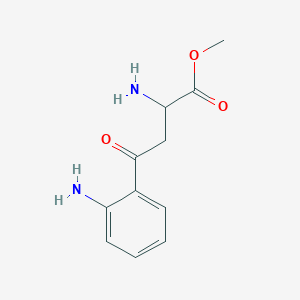![molecular formula C15H23NO2 B081261 1-[(Propan-2-yl)amino]-3-[3-(prop-2-en-1-yl)phenoxy]propan-2-ol CAS No. 13707-91-0](/img/structure/B81261.png)
1-[(Propan-2-yl)amino]-3-[3-(prop-2-en-1-yl)phenoxy]propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Propan-2-yl)amino]-3-[3-(prop-2-en-1-yl)phenoxy]propan-2-ol, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It has been widely used in scientific research to study the physiological and biochemical effects of β2-adrenergic receptor signaling.
Mecanismo De Acción
1-[(Propan-2-yl)amino]-3-[3-(prop-2-en-1-yl)phenoxy]propan-2-ol 118,551 is a selective β2-adrenergic receptor antagonist. It binds to the β2-adrenergic receptor and blocks the binding of endogenous ligands, such as epinephrine and norepinephrine. This results in a decrease in β2-adrenergic receptor signaling, which can lead to a variety of physiological effects depending on the tissue and cell type.
Efectos Bioquímicos Y Fisiológicos
1-[(Propan-2-yl)amino]-3-[3-(prop-2-en-1-yl)phenoxy]propan-2-ol 118,551 has been shown to have a variety of biochemical and physiological effects depending on the tissue and cell type. In the respiratory system, 1-[(Propan-2-yl)amino]-3-[3-(prop-2-en-1-yl)phenoxy]propan-2-ol 118,551 has been shown to block the bronchodilatory effects of β2-adrenergic receptor agonists, such as albuterol. In the cardiovascular system, 1-[(Propan-2-yl)amino]-3-[3-(prop-2-en-1-yl)phenoxy]propan-2-ol 118,551 has been shown to block the vasodilatory effects of β2-adrenergic receptor agonists, such as isoproterenol. In the liver and skeletal muscle, 1-[(Propan-2-yl)amino]-3-[3-(prop-2-en-1-yl)phenoxy]propan-2-ol 118,551 has been shown to block the glycogenolytic effects of β2-adrenergic receptor agonists, such as epinephrine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(Propan-2-yl)amino]-3-[3-(prop-2-en-1-yl)phenoxy]propan-2-ol 118,551 has several advantages as a research tool. It is a highly selective β2-adrenergic receptor antagonist, which allows for the specific study of β2-adrenergic receptor signaling. It is also relatively easy to synthesize and has a long shelf life. However, there are also some limitations to its use. It has a relatively low affinity for the β2-adrenergic receptor compared to other β2-adrenergic receptor antagonists, which may limit its effectiveness in certain experiments. It also has a relatively short half-life in vivo, which may limit its use in long-term experiments.
Direcciones Futuras
There are several future directions for the study of 1-[(Propan-2-yl)amino]-3-[3-(prop-2-en-1-yl)phenoxy]propan-2-ol 118,551. One direction is the development of more potent and selective β2-adrenergic receptor antagonists for use in research and clinical applications. Another direction is the investigation of the role of β2-adrenergic receptor signaling in the pathogenesis of various diseases, such as asthma, cardiovascular disease, and diabetes. Additionally, the use of 1-[(Propan-2-yl)amino]-3-[3-(prop-2-en-1-yl)phenoxy]propan-2-ol 118,551 in combination with other drugs or therapies may provide new insights into the treatment of these diseases.
Métodos De Síntesis
1-[(Propan-2-yl)amino]-3-[3-(prop-2-en-1-yl)phenoxy]propan-2-ol 118,551 can be synthesized through a multistep process starting from 3-(prop-2-en-1-yl)phenol. The first step involves the protection of the phenol group with a tert-butyldimethylsilyl (TBDMS) group. The resulting compound is then reacted with 2-bromo-1-(propan-2-ylamino)ethane to yield the corresponding secondary amine. The final step involves the deprotection of the TBDMS group with tetra-n-butylammonium fluoride (TBAF) to yield 1-[(Propan-2-yl)amino]-3-[3-(prop-2-en-1-yl)phenoxy]propan-2-ol 118,551.
Aplicaciones Científicas De Investigación
1-[(Propan-2-yl)amino]-3-[3-(prop-2-en-1-yl)phenoxy]propan-2-ol 118,551 has been widely used in scientific research to study the physiological and biochemical effects of β2-adrenergic receptor signaling. It has been used to investigate the role of β2-adrenergic receptors in asthma, cardiovascular disease, and diabetes. It has also been used to study the effects of β2-adrenergic receptor agonists and antagonists on various physiological processes, such as bronchodilation, vasodilation, and glucose metabolism.
Propiedades
Número CAS |
13707-91-0 |
|---|---|
Nombre del producto |
1-[(Propan-2-yl)amino]-3-[3-(prop-2-en-1-yl)phenoxy]propan-2-ol |
Fórmula molecular |
C15H23NO2 |
Peso molecular |
249.35 g/mol |
Nombre IUPAC |
1-(propan-2-ylamino)-3-(3-prop-2-enylphenoxy)propan-2-ol |
InChI |
InChI=1S/C15H23NO2/c1-4-6-13-7-5-8-15(9-13)18-11-14(17)10-16-12(2)3/h4-5,7-9,12,14,16-17H,1,6,10-11H2,2-3H3 |
Clave InChI |
XYBDCAYPKRUVCK-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(COC1=CC=CC(=C1)CC=C)O |
SMILES canónico |
CC(C)NCC(COC1=CC=CC(=C1)CC=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



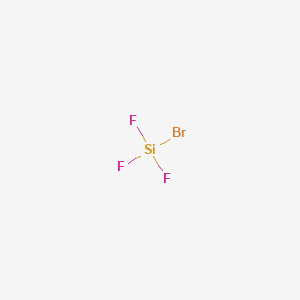
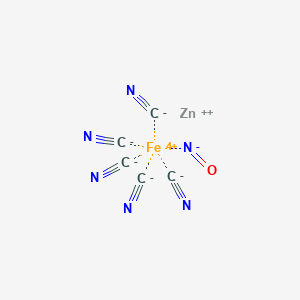
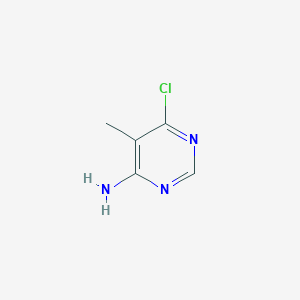

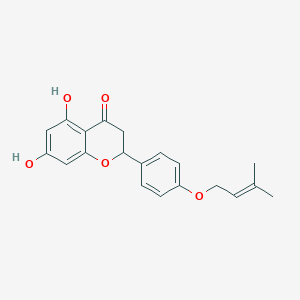
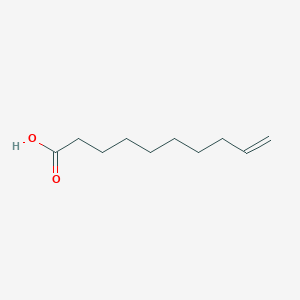
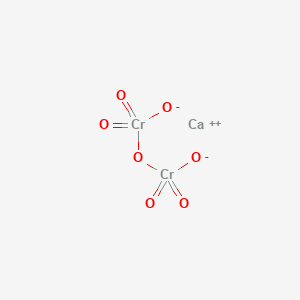

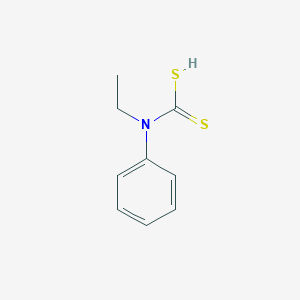
![3-[(6-Methoxy-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl]-4-methylhexan-1-ol](/img/structure/B81197.png)
